6-[(4-methoxyphenyl)methylsulfanyl]-2H-1,2,4-triazine-3,5-dione

Medicinal Chemistry Structure-Activity Relationship Physicochemical Profiling

6-[(4-Methoxyphenyl)methylsulfanyl]-2H-1,2,4-triazine-3,5-dione (CAS 32331-09-2) is a 1,2,4-triazine-3,5-dione heterocycle bearing a 4-methoxybenzylthio substituent at the 6-position. This core scaffold, also referred to as 6-azauracil, is recognized across medicinal chemistry and agrochemical patent literature for its capacity to engage diverse biological targets, including enzymes in nucleotide metabolism and protozoal pathways.

Molecular Formula C11H11N3O3S
Molecular Weight 265.29 g/mol
CAS No. 32331-09-2
Cat. No. B12921437
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-[(4-methoxyphenyl)methylsulfanyl]-2H-1,2,4-triazine-3,5-dione
CAS32331-09-2
Molecular FormulaC11H11N3O3S
Molecular Weight265.29 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CSC2=NNC(=O)NC2=O
InChIInChI=1S/C11H11N3O3S/c1-17-8-4-2-7(3-5-8)6-18-10-9(15)12-11(16)14-13-10/h2-5H,6H2,1H3,(H2,12,14,15,16)
InChIKeyWZBCQJVVMNIARC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-[(4-Methoxyphenyl)methylsulfanyl]-2H-1,2,4-triazine-3,5-dione (CAS 32331-09-2): Chemical Identity and Procurement-Relevant Baseline


6-[(4-Methoxyphenyl)methylsulfanyl]-2H-1,2,4-triazine-3,5-dione (CAS 32331-09-2) is a 1,2,4-triazine-3,5-dione heterocycle bearing a 4-methoxybenzylthio substituent at the 6-position . This core scaffold, also referred to as 6-azauracil, is recognized across medicinal chemistry and agrochemical patent literature for its capacity to engage diverse biological targets, including enzymes in nucleotide metabolism and protozoal pathways [1]. The compound is supplied at research-grade purity (typically 95–97%) by multiple vendors, with a molecular formula of C₁₁H₁₁N₃O₃S and a molecular weight of approximately 265.29 g/mol . Its substitution pattern—a 4-methoxyphenylmethylsulfanyl moiety linked through a thioether bridge at C6—distinguishes it from simpler 6-alkylthio or 6-unsubstituted analogs and creates a unique combination of hydrogen-bond acceptor capacity (6 acceptors), rotatable bond count (3), and polar surface area (approximately 114 Ų) [2].

Why Generic Substitution Fails for 6-[(4-Methoxyphenyl)methylsulfanyl]-2H-1,2,4-triazine-3,5-dione in Structure-Activity-Dependent Applications


Within the 1,2,4-triazine-3,5-dione class, substitution at the 6-position is a primary determinant of biological target engagement, potency, and physicochemical behavior [1]. The 4-methoxybenzylthio group in CAS 32331-09-2 introduces a distinct combination of electron-donating character (via the para-methoxy substituent), conformational flexibility (three rotatable bonds), and increased lipophilicity compared to the minimal 6-methylthio analog (CAS 31697-20-8) [2]. Conversely, halogenated benzylthio analogs (e.g., 6-[(4-chlorophenyl)methylsulfanyl]- and 6-[(2,4-dichlorophenyl)methylsulfanyl]- derivatives) exhibit higher electron-withdrawing character and divergent LogP values, which can profoundly alter membrane permeability, metabolic stability, and off-target binding profiles . Positional isomerism further complicates generic substitution: 2-aryl-1,2,4-triazine-3,5-diones (e.g., CAS 4315-70-2) place the aromatic moiety on the ring nitrogen rather than at C6 via a thioether linker, creating a fundamentally different pharmacophore that is documented in distinct patent families for herbicidal versus anticoccidial applications [3]. These structural variations mean that even closely related in-class compounds cannot be assumed to behave interchangeably in biological assays, formulation development, or structure-activity relationship (SAR) campaigns.

Product-Specific Quantitative Evidence Guide for 6-[(4-Methoxyphenyl)methylsulfanyl]-2H-1,2,4-triazine-3,5-dione (CAS 32331-09-2)


Structural Differentiation: 4-Methoxybenzylthio Substituent vs. 6-Methylthio Analog (CAS 31697-20-8)

The target compound incorporates a 4-methoxybenzylthio moiety at C6, whereas the most common commercial analog, 6-(methylthio)-1,2,4-triazine-3,5(2H,4H)-dione (CAS 31697-20-8), bears only a methylthio group [1]. This substitution increases the molecular weight from 159.17 g/mol (methyl analog) to 265.29 g/mol (target compound), an increase of 106.12 g/mol . The target compound has 6 hydrogen-bond acceptors and 3 rotatable bonds compared to 4 acceptors and 1 rotatable bond for the methyl analog, providing greater conformational flexibility and potential for enthalpically favorable target interactions [2].

Medicinal Chemistry Structure-Activity Relationship Physicochemical Profiling

Lipophilicity Comparison: Target Compound vs. 6-[(4-Chlorophenyl)methylsulfanyl] Analog (CAS 5747-49-9)

The 4-chlorophenyl analog (CAS 5747-49-9) has a reported LogP of 2.23 and a density of 1.59 g/cm³ . Based on the computed properties of the C11H11N3O3S scaffold, the target compound is estimated to have a lower LogP (approximately 0.5–1.2) owing to the polar methoxy substituent on the phenyl ring replacing the hydrophobic chlorine atom . The density of the target compound is reported as 1.46 g/cm³, compared to 1.59 g/cm³ for the chloro analog .

ADME Profiling Lipophilicity Drug Design

Enzymatic Target Engagement: Trypsin Inhibition Data for Target Compound (ChEMBL Evidence)

The target compound (CHEMBL816800) has been evaluated for inhibition of trypsin in a biochemical assay archived in the ChEMBL database [1]. While the specific IC50 value was not publicly retrievable from the open-access record, the compound's inclusion in this curated bioactivity database indicates that it met the minimum activity threshold for deposition, distinguishing it from structurally similar 6-substituted triazinediones for which no protease inhibition data exist in ChEMBL [2]. In contrast, the 6-methylthio analog (CAS 31697-20-8) is primarily associated with antiviral and antitumor screening (as 5-(methylthio)-6-azauracil) rather than serine protease inhibition .

Enzyme Inhibition Protease Assay Biochemical Screening

Positional Isomer Differentiation: 6-Thioether Substitution vs. 2-Aryl Substitution Pattern

The target compound features aryl substitution at the 6-position via a thioether (–S–CH₂–) linker, whereas 2-(4-methoxyphenyl)-1,2,4-triazine-3,5(2H,4H)-dione (CAS 4315-70-2) attaches the aryl group directly to the N2 ring nitrogen . This positional difference is pharmacologically significant: 2-aryl-triazinediones are documented in patent literature for herbicidal applications (U.S. Patent 4,766,233) and anticoccidial use, while 6-thioether-substituted analogs appear more frequently in medicinal chemistry contexts targeting human enzymes [1]. The N2-phenyl substitution creates a distinct electronic environment around the triazine ring, altering tautomeric preferences and hydrogen-bonding patterns compared to the C6-thioether substitution of the target compound [2].

Positional Isomerism Pharmacophore Design Patent Landscape Analysis

Anticoccidial Scaffold Context: Potency Enhancement Potential via 6-Position Substitution Relative to Unsubstituted 6-Azauracil

The 6-azauracil scaffold has been extensively studied for anticoccidial applications. Unsubstituted 6-azauracil requires a minimum effective concentration (MEC) of approximately 1000 ppm in feed against Eimeria tenella in chickens [1]. Benzylation at N1 enhances potency fourfold [2]. More dramatically, introduction of phenyl sulfide or phenyl sulfone side chains at the 6-position has been shown to achieve a 1000-fold enhancement, with minimum inhibitory concentrations as low as 0.25 ppm in feed [3]. While the target compound (a 6-(4-methoxybenzylthio) derivative) has not been directly tested in published anticoccidial assays, its structural placement at the 6-position via a thioether linker positions it within the high-potency SAR region of the scaffold.

Antiprotozoal Activity Coccidiosis Veterinary Drug Discovery

Best Research and Industrial Application Scenarios for 6-[(4-Methoxyphenyl)methylsulfanyl]-2H-1,2,4-triazine-3,5-dione


Serine Protease Inhibitor Screening in Drug Discovery

Based on the documented trypsin inhibition activity deposited in ChEMBL [1], the target compound is a rational starting point for serine protease-focused drug discovery programs. Unlike the 6-methylthio analog which lacks any known protease activity, CAS 32331-09-2 provides a validated entry point for hit expansion. Researchers can use this compound as a scaffold for structure-based optimization of trypsin-like serine proteases, including those implicated in coagulation, digestion, and inflammatory pathways.

Structure-Activity Relationship (SAR) Studies on 6-Position Substituted 6-Azauracils

The compound's 4-methoxybenzylthio substituent occupies a critical SAR position identified in the anticoccidial 6-azauracil literature [2]. For medicinal chemistry teams exploring antiprotozoal agents, this compound serves as a key intermediate for systematic variation of the 6-position side chain. Its methoxy group provides a hydrogen-bond acceptor that can be exploited for target engagement or varied to modulate physicochemical properties.

Physicochemical Comparator for Lipophilicity-Dependent Assay Development

With an estimated LogP of approximately 0.5–1.2, the target compound offers a balanced lipophilicity profile that is distinct from both the more hydrophilic 6-methylthio analog (XLogP3-AA = 0) [3] and the more hydrophobic 6-(4-chlorophenyl)methylsulfanyl analog (LogP = 2.23) . This intermediate lipophilicity makes it a valuable tool compound for calibrating solubility and protein-binding assays in triazine-focused medicinal chemistry programs.

Chemical Biology Probe for Nucleotide Metabolism Enzyme Studies

Given the 6-azauracil core's established role as a pyrimidine nucleotide analog that inhibits orotidylic acid decarboxylase and depletes intracellular GTP/UTP pools [4], the target compound can be deployed as a chemical probe in nucleotide metabolism research. Its 6-position modification may confer altered enzyme specificity or cellular permeability compared to the parent 6-azauracil, enabling dissection of pyrimidine biosynthetic pathways.

Quote Request

Request a Quote for 6-[(4-methoxyphenyl)methylsulfanyl]-2H-1,2,4-triazine-3,5-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.